molecular formula C10H15N3O4 B8381022 4, 6-Di (1-methylethoxy)-5-nitropyrimidine

4, 6-Di (1-methylethoxy)-5-nitropyrimidine

Cat. No. B8381022
M. Wt: 241.24 g/mol
InChI Key: NYAHANGMXUPPOZ-UHFFFAOYSA-N
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Patent
US05442060

Procedure details

To a mixture of 6.28 g of 4, 6-dihydroxy-5-nitropyrimidine, 6.00 g of 2-propanol, 10.5 g of triphenylphosphine and 80 ml of tetrahydrofuran was added 6.97 g of diethyl azodicarboxylate at room temperature with stirring, and the resultant mixture was stirred for 2 hours, mixed with 10.5 g of triphenylphosphine and 6.97 g of diethyl azodicarboxylate, stirred for 11 hours, again mixed with 10.5 g of triphenylphosphine and 6.97 g of diethyl azodicarboxylate and stirred for further 11 hours. The precipitate was filtered off, and the filtrate was concentrated in vacuo. The residue was mixed with ether, and the insoluble material was filtered off. The filtrate was concentrated in vacuo, and the residue was chromatographed on a silica gel column, eluting with ethyl acetate-n-hexane (1:14) to give 3.13 g of 4, 6-di (1-methylethoxy)-5-nitropyrimidine.
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.5 g
Type
reactant
Reaction Step Four
Quantity
6.97 g
Type
reactant
Reaction Step Four
Quantity
10.5 g
Type
reactant
Reaction Step Five
Quantity
6.97 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([OH:11])[N:5]=[CH:4][N:3]=1.[CH3:12][CH:13](O)[CH3:14].[C:16]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:21]=CC=C[CH:17]=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[CH3:12][CH:13]([O:11][C:6]1[C:7]([N+:8]([O-:10])=[O:9])=[C:2]([O:1][CH:16]([CH3:21])[CH3:17])[N:3]=[CH:4][N:5]=1)[CH3:14]

Inputs

Step One
Name
Quantity
6.28 g
Type
reactant
Smiles
OC1=NC=NC(=C1[N+](=O)[O-])O
Name
Quantity
6 g
Type
reactant
Smiles
CC(C)O
Name
Quantity
10.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.97 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
6.97 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Five
Name
Quantity
10.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
6.97 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 11 hours
Duration
11 h
STIRRING
Type
STIRRING
Details
stirred for further 11 hours
Duration
11 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was mixed with ether
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on a silica gel column
WASH
Type
WASH
Details
eluting with ethyl acetate-n-hexane (1:14)

Outcomes

Product
Name
Type
product
Smiles
CC(C)OC1=NC=NC(=C1[N+](=O)[O-])OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.13 g
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.